molecular formula C8H7IO2Zn B6315786 3-(Methoxycarbonyl)phenylzinc iodide CAS No. 148651-38-1

3-(Methoxycarbonyl)phenylzinc iodide

Cat. No.: B6315786
CAS No.: 148651-38-1
M. Wt: 327.4 g/mol
InChI Key: PJBPWBMXKPJWNB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectory and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324), by heating ethyl iodide with zinc metal. wikipedia.org This discovery predates Grignard reagents and marked the beginning of organometallic chemistry. digitellinc.com Frankland's initial work laid the groundwork for the theory of valence. digitellinc.com Early applications of dialkylzinc reagents included their use as nucleophilic alkylating agents for various organic and inorganic substrates. libretexts.org

Throughout the late 19th and early 20th centuries, chemists like Aleksandr Butlerov and his students expanded the utility of organozinc reagents in the synthesis of alcohols. digitellinc.com A pivotal moment came with the development of the Reformatsky reaction, which utilizes an α-haloester and a carbonyl compound in the presence of zinc to form β-hydroxyesters, demonstrating the unique chemoselectivity of organozinc compounds. wikipedia.orgdigitellinc.com

A significant leap in the utility of organozinc reagents occurred with the advent of transition metal-catalyzed cross-coupling reactions. The development of Rieke® Zinc, a highly activated form of zinc, enabled the direct reaction of zinc with organic halides that were previously unreactive, including those containing sensitive functional groups like esters and nitriles. sigmaaldrich.comsigmaaldrich.com This innovation broadened the scope of organozinc reagents significantly, making them more accessible and versatile for a wider range of chemical transformations. sigmaaldrich.com

Contemporary Significance of Organozinc Reagents in Carbon-Carbon Bond Formation

In modern organic synthesis, organozinc reagents are indispensable tools for the construction of carbon-carbon bonds. sigmaaldrich.com Their moderate reactivity, when compared to more aggressive organolithium or Grignard reagents, allows for a high degree of functional group tolerance. slideshare.net This means they can be used in complex molecules without reacting with sensitive groups such as esters, ketones, and amides. sigmaaldrich.comsigmaaldrich.com

The most prominent application of organozinc reagents is in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.org This reaction facilitates the formation of C-C bonds between an organozinc compound and an organic halide, and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. wikipedia.org The choice of the preparative method for the organozinc reagent can play a crucial role in its reactivity and stability. sigmaaldrich.com

Furthermore, organozinc reagents participate in a variety of other important transformations, including copper-catalyzed reactions, Michael additions, and electrophilic aminations. sigmaaldrich.com Recent research has also explored their use in direct C-C bond formation through the cleavage of C-N bonds in ammonium (B1175870) salts, highlighting the ongoing expansion of their synthetic utility. nih.gov The ability to generate these reagents in situ under flow conditions is a recent advancement that offers access to a wider variety of C-C bond formations with organozinc reagents that are not commercially available or are challenging to prepare using traditional batch methods. acs.org

Unique Reactivity Profile of Arylzinc Iodides in Synthetic Transformations

Arylzinc iodides, a subclass of organozinc halides, possess a distinct reactivity profile that makes them highly valuable in organic synthesis. rsc.org The presence of the iodine atom influences the reactivity of the carbon-zinc bond. fiveable.me These reagents are generally less reactive than their aryllithium or arylmagnesium counterparts, which contributes to their excellent chemoselectivity. rsc.org This allows them to participate in reactions without disturbing other functional groups present in the molecule. rsc.org

The formation of arylzinc iodides can be achieved through several methods, including the direct insertion of activated zinc into aryl iodides. acs.orgnih.gov The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction. acs.org For instance, aryl iodides with substituents like methoxycarbonyl (CO2CH3) can smoothly undergo oxidative addition to zinc powder. acs.org The use of additives like lithium chloride can also promote the formation of arylzinc reagents from aryl iodides in ethereal solvents. nih.gov

A key application of arylzinc iodides is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds, which are common structural motifs in many biologically active molecules. wikipedia.orgrsc.org The reactivity of arylzinc iodides can be tuned by the reaction conditions, including the choice of catalyst and ligands, allowing for sequential cross-coupling reactions on multi-halogenated aromatic substrates. nih.gov Recent developments have also shown that iodine-zinc exchange reactions, promoted by non-metallic organic superbases, can be used to generate functionalized arylzinc reagents from aryl iodides. rsc.orgelsevierpure.com

Chemical Data of 3-(Methoxycarbonyl)phenylzinc iodide

PropertyValue
IUPAC Name (3-(methoxycarbonyl)phenyl)zinc(II) iodide
CAS Number 148651-38-1
Molecular Formula C8H7IO2Zn
Molecular Weight 327.4366 g/mol
Physical Form Solution (typically 0.5 M in THF)
InChI Key AQRVEKDUUJASFM-UHFFFAOYSA-M

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comriekemetals.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iodozinc(1+);methyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBPWBMXKPJWNB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C[C-]=C1.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Principles and Reactivity of 3 Methoxycarbonyl Phenylzinc Iodide in Cross Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions (Negishi Coupling)

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of modern organic synthesis for which Ei-ichi Negishi was awarded the Nobel Prize in Chemistry in 2010. wikipedia.org 3-(Methoxycarbonyl)phenylzinc iodide serves as an effective arylzinc nucleophile in these transformations.

The palladium-catalyzed Negishi coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, particularly in the synthesis of biaryls. This compound can be coupled with a wide array of aryl and vinyl halides or triflates. wikipedia.org The reaction generally proceeds with high efficiency and tolerates a broad range of functional groups on both coupling partners, a key advantage of organozinc reagents. wikipedia.org The ester group of this compound is typically unreactive under these conditions.

The scope of the electrophilic partner includes electron-rich, electron-poor, and sterically hindered aryl bromides, iodides, and triflates. Vinyl halides also participate efficiently, with the reaction proceeding with retention of the double bond stereochemistry.

Table 1: Representative Scope of Negishi Coupling with Arylzinc Reagents This table illustrates the general scope of the Negishi reaction for C(sp²)-C(sp²) bond formation, analogous to reactions involving this compound.

Organozinc Reagent Electrophile Catalyst System Product Yield (%) Reference
Phenylzinc Iodide 4-Bromoacetophenone Pd(PPh₃)₄ 4-Acetylbiphenyl 95 wikipedia.org
2-Tolylzinc Chloride 2-Iodotoluene Pd(PPh₃)₄ 2,2'-Dimethylbiphenyl 78 wikipedia.org
4-Methoxyphenylzinc Chloride 1-Bromonaphthalene Pd(dppf)Cl₂ 1-(4-Methoxyphenyl)naphthalene 92 nih.gov
This compound 4-Iodonitrobenzene Pd(OAc)₂ / SPhos Methyl 4'-nitrobiphenyl-3-carboxylate >90 (expected) mit.edu
This compound (E)-1-Bromo-2-phenylethene Pd(PPh₃)₄ Methyl (E)-4-stilbenecarboxylate >90 (expected) wikipedia.org

A significant application of arylzinc reagents like this compound is in the acylative Negishi coupling for the modular synthesis of chalcones. mdpi.com Chalcones, which are 1,3-diphenyl-2-propen-1-ones, are precursors to flavonoids and are of interest for their biological activities. nih.govnih.gov In this approach, an arylzinc iodide is coupled with a substituted cinnamoyl chloride in the presence of a palladium catalyst.

This method demonstrates excellent functional group tolerance. mdpi.com The use of (4-(methoxycarbonyl)phenyl)zinc iodide, an isomer of the title compound, in reactions with various cinnamoyl chlorides proceeds in high yields, showcasing the robustness of the ester functionality under the reaction conditions. mdpi.com The reaction accommodates electron-rich, electron-poor, and sterically demanding substituents on both the arylzinc reagent and the acyl chloride. mdpi.com

Table 2: Acylative Negishi Coupling for Chalcone (B49325) Synthesis Using (4-Methoxycarbonyl)phenyl)zinc Iodide Data based on the synthesis using the isomeric (4-(methoxycarbonyl)phenyl)zinc iodide, illustrating the methodology's effectiveness.

Arylzinc Reagent Cinnamoyl Chloride Partner Catalyst Yield (%) Reference
(4-(Methoxycarbonyl)phenyl)zinc iodide (E)-3-Phenylacryloyl chloride Pd₂(dba)₃ / XPhos 88 mdpi.com
(4-(Methoxycarbonyl)phenyl)zinc iodide (E)-3-(2-Methoxyphenyl)acryloyl chloride Pd₂(dba)₃ / XPhos 82 mdpi.com
(4-(Methoxycarbonyl)phenyl)zinc iodide (E)-3-(4-Chlorophenyl)acryloyl chloride Pd₂(dba)₃ / XPhos 85 mdpi.com
(4-(Methoxycarbonyl)phenyl)zinc iodide (E)-3-(Naphthalen-1-yl)acryloyl chloride Pd₂(dba)₃ / XPhos 85 mdpi.com

The choice of ligand coordinated to the palladium center is critical for the success of the Negishi coupling, influencing reaction rates, yields, and the suppression of side reactions. nih.govnih.gov For couplings involving arylzinc reagents, electron-rich and bulky phosphine (B1218219) ligands are often superior.

Studies comparing various ligands in the acylative Negishi coupling to form chalcones found that bulky biaryl phosphine ligands, such as XPhos, provided excellent results. mdpi.com In contrast, using a more basic and less bulky ligand like tricyclohexylphosphine (B42057) (PCy₃) resulted in a significantly lower yield, which may be attributed to a less efficient reductive elimination step. mdpi.com Traditional ligands like tetrakis(triphenylphosphine)palladium(0) are also effective, though modern biaryl phosphine ligands often provide higher turnover numbers and are effective at lower catalyst loadings. nih.govorganic-chemistry.org The use of dppf (1,1'-bis(diphenylphosphino)ferrocene) is also common and can lead to good selectivity. nih.gov

Table 3: Effect of Ligand on the Acylative Negishi Coupling Yield Reaction of (4-chlorophenyl)zinc iodide with (E)-3-(4-methoxyphenyl)acryloyl chloride, demonstrating ligand influence.

Palladium Source Ligand Yield (%) Reference
Pd(OAc)₂ XPhos 86 mdpi.com
Pd(OAc)₂ SPhos 81 mdpi.com
PdCl₂(PCy₃)₂ PCy₃ 22 mdpi.com

The catalytic cycle of the Negishi coupling is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., Ar-X) to a Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new Pd(II) intermediate, [Ar-Pd(II)-X]. nih.gov The reactivity for this step is typically I > Br > Cl.

Transmetalation: The arylzinc reagent, this compound, then transfers its aryl group to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar'], and a zinc salt (ZnIX). This step is often the rate-determining step and benefits from the high reactivity of organozinc reagents. nih.gov

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (Ar and Ar') couple to form the new C-C bond of the final product (the biaryl), and the palladium catalyst is regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. nih.govnih.gov The rate of reductive elimination must be faster than competing side reactions, such as β-hydride elimination, although this is not a concern when coupling two sp² centers. nih.gov

Rhodium-Catalyzed Transformations

While palladium is the most common catalyst for Negishi-type couplings, other transition metals, including rhodium, can also catalyze these reactions, sometimes offering complementary reactivity.

Rhodium catalysts have been shown to be effective in the cross-coupling of arylzinc reagents with certain alkyl halides. nih.govacs.org This provides a pathway to form C(sp²)-C(sp³) bonds. For instance, the coupling of various arylzinc halides (ArZnX) with functionalized primary iodoalkanes can be achieved using a rhodium catalyst. nih.govacs.org A notable system involves a rhodium-dppf catalyst, which shows excellent activity for coupling arylzinc reagents with iodomethylphosphonates. nih.govacs.org However, the reaction is sensitive to the structure of the alkyl halide; for substrates prone to β-hydride elimination (e.g., those with β-hydrogens on a longer alkyl chain), this side reaction can become dominant. nih.govacs.org

The synthesis of diarylmethanes via the coupling of benzyl (B1604629) halides with organozinc reagents can also be catalyzed by rhodium, although this application is less common than palladium-catalyzed variants. nih.gov The reactivity of this compound in these rhodium-catalyzed systems would be expected to be similar to other functionalized arylzinc reagents, providing access to 3-alkyl- and 3-benzyl- substituted methyl benzoates.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon bonds, offering an alternative to traditional palladium-catalyzed systems. organic-chemistry.orgwisc.edu These reactions benefit from the unique properties of nickel, such as its smaller nuclear radius and lower redox potentials compared to other group 10 metals. nih.gov

A significant advantage of nickel catalysis is its ability to facilitate the coupling of organozinc reagents with less-activated electrophiles, a transformation that can be challenging for other catalysts. organic-chemistry.org Nickel-catalyzed processes have been successfully employed for the cross-coupling of secondary alkylzinc halides with aryl iodides, overcoming common issues like isomerization and β-hydride elimination that plague palladium-catalyzed reactions. organic-chemistry.org The use of specific ligands, such as bidentate and tridentate nitrogen-based ligands, has proven crucial in achieving high selectivity and yields in these reactions. organic-chemistry.org

The scope of nickel-catalyzed cross-electrophile coupling extends to the use of aryl chlorides and primary alkyl chlorides, which are abundant and stable but generally less reactive than their bromide or iodide counterparts. nih.gov The key to achieving selective cross-coupling with these less-reactive electrophiles often involves the use of additives. For instance, the addition of a small amount of iodide or bromide can act as a co-catalyst, generating a low concentration of a more reactive alkyl halide in situ. nih.gov This strategy has enabled the successful coupling of a wide variety of (hetero)aryl iodides with fluorinated secondary alkyl bromides, a reaction that is otherwise difficult due to issues like hydrodebromination and β-fluorine elimination. researchgate.net

The development of new ligands has also been instrumental in expanding the scope of nickel-catalyzed couplings with less-activated electrophiles. nih.gov These advancements allow for the coupling of substrates with a broad range of functional groups, including those that are typically sensitive in organometallic reactions. organic-chemistry.orgnih.gov

The mechanisms of nickel-catalyzed cross-coupling reactions are often complex and can vary depending on the substrates and reaction conditions. A common feature is the involvement of different oxidation states of nickel, typically cycling between Ni(0), Ni(I), Ni(II), and sometimes Ni(III). nih.govnih.gov

In many cases, the catalytic cycle is proposed to initiate with the oxidative addition of an aryl halide to a Ni(0) species. nih.gov However, in cross-electrophile coupling reactions, the mechanism can be more intricate. For instance, a radical chain mechanism may be operative, where a Ni(I) species activates a C(sp³)-electrophile to generate a radical. nih.gov This radical can then combine with either a Ni(0) or a Ni(II) species to continue the catalytic cycle. nih.gov

Theoretical studies have provided deeper insights into these mechanisms. For example, in a three-component reaction, the coordination mode of the nickel catalyst can shift as the reaction progresses and substrate concentrations change. nih.gov This change in coordination alters the reactivity of the nickel center, switching the reaction pathway. nih.gov Intrinsic bond orbital (IBO) analysis has been used to visualize the orbital interactions during key steps, such as the oxidative addition of an alkyl iodide to the nickel center. nih.gov

Copper-Mediated Reactions

Copper-mediated reactions of organozinc reagents, such as this compound, are valuable transformations in organic synthesis, offering distinct reactivity patterns compared to palladium or nickel-catalyzed processes. The use of copper catalysts or mediators can facilitate specific types of bond formations, including conjugate additions and couplings with various electrophiles.

Organozinc reagents, in the presence of a copper catalyst, can undergo conjugate addition to α,β-unsaturated systems, such as enones and enoates. This 1,4-addition is a powerful method for the formation of carbon-carbon bonds. The transmetallation of the organozinc compound to a more reactive organocopper species is a key step in this process. This organocopper intermediate then adds to the unsaturated system.

While specific examples detailing the conjugate addition of this compound are not explicitly provided in the search results, the general reactivity of arylzinc reagents in the presence of copper salts strongly supports this reaction pathway. The presence of the methoxycarbonyl group on the aromatic ring is generally well-tolerated in these reactions.

The chemoselectivity of the transmetallation step from zinc to copper is a critical factor in the success of copper-mediated reactions of organozinc reagents. This process involves the transfer of the organic group from the zinc atom to the copper catalyst, typically a copper(I) salt like copper(I) iodide (CuI). wikipedia.orgepa.gov The efficiency and selectivity of this transmetallation can be influenced by several factors, including the nature of the organozinc reagent, the copper source, and the presence of additives or ligands.

In reactions involving this compound, the arylzinc species would be expected to readily undergo transmetallation with a suitable copper(I) salt. The resulting organocopper species is generally more nucleophilic and is the active species in subsequent bond-forming steps. The chemoselectivity of this process is crucial when other reactive functional groups are present in the molecule. The ester functionality in this compound is generally stable under these conditions, allowing for selective reaction at the carbon-zinc bond.

Copper catalysts, often in the form of CuI, are also employed as co-catalysts in other cross-coupling reactions, such as the Sonogashira coupling, where they work in concert with a palladium catalyst. wikipedia.org Furthermore, copper-catalyzed three-component coupling reactions have been developed, demonstrating the versatility of copper in facilitating complex transformations. nih.gov

Chemo and Regioselectivity in Reactions of 3 Methoxycarbonyl Phenylzinc Iodide

Control of Functional Group Tolerance in Reaction Pathways

The presence of a methoxycarbonyl group on the phenyl ring of 3-(Methoxycarbonyl)phenylzinc iodide introduces a key aspect of chemoselectivity in its reactions. Organozinc reagents are known for their moderate reactivity compared to more aggressive organometallic compounds like Grignard or organolithium reagents. This moderated reactivity is crucial for functional group tolerance, allowing the zinc-carbon bond to react selectively in the presence of other reactive sites, such as esters.

The ester moiety in this compound is generally stable under the conditions typically employed for organozinc cross-coupling reactions, such as the Negishi coupling. This tolerance is fundamental to its utility, as it allows for the direct use of the reagent without the need for protecting the ester group. The reaction pathway is controlled by the catalyst, typically a palladium or nickel complex, which preferentially activates the carbon-zinc bond for reaction with an electrophile, leaving the ester untouched. This chemoselectivity is a cornerstone of modern synthetic strategy, enabling more efficient and atom-economical syntheses. acs.org

Research into the functional group tolerance of organozinc reagents has demonstrated their compatibility with a wide array of functionalities, including esters, ketones, amides, and nitriles. This broad tolerance simplifies synthetic planning and execution. The key to this control lies in the careful selection of reaction conditions—catalyst, solvent, and temperature—to ensure that the desired carbon-carbon bond formation occurs without side reactions involving the functional group. For instance, in a palladium-catalyzed Negishi coupling, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, a pathway that is highly selective for the C(sp²)-Zn bond over the C(sp²)-C(O)O bond of the ester.

Table 1: Functional Group Tolerance in Negishi Coupling This table illustrates the general compatibility of various functional groups in palladium-catalyzed Negishi cross-coupling reactions, a primary application for reagents like this compound.

Functional GroupCompatibility with Negishi CouplingTypical Conditions
Esters (-COOR)HighPd(0) catalyst, THF solvent, Room Temp to 60°C
Ketones (-COR)HighPd(0) catalyst, THF solvent, Room Temp
Aldehydes (-CHO)Moderate (can be sensitive)Mild conditions, specific catalysts
Nitriles (-CN)HighPd(0)/Ni(0) catalyst, THF/DMF solvent
Amides (-CONR₂)HighPd(0) catalyst, various solvents
Halides (Cl, Br)High (can compete as coupling partner)Dependent on catalyst and reaction design

Regioselective Carbon-Carbon Bond Formations

Regioselectivity refers to the control of the site of bond formation in a molecule with multiple potential reaction sites. For this compound, the regioselectivity is inherently defined by its structure. The zinc-iodide group is located at the C3 position (meta-position) of the phenyl ring relative to the methoxycarbonyl group. Consequently, any carbon-carbon bond-forming reaction, such as a Negishi coupling, will occur specifically at this C3 position.

This predictable regioselectivity is a major advantage in the synthesis of specifically substituted aromatic compounds. For example, coupling this compound with an aryl halide (Ar-X) in the presence of a palladium catalyst will exclusively yield the 3-aryl-1-(methoxycarbonyl)benzene derivative. This level of control is critical for building complex molecular architectures where the precise placement of substituents is essential for the target molecule's function, such as in pharmaceuticals or materials science.

The reaction mechanism ensures this high regioselectivity. The transmetalation step in the Negishi coupling involves the transfer of the 3-(methoxycarbonyl)phenyl group from zinc to the palladium center, which has already undergone oxidative addition with the coupling partner (e.g., an aryl or vinyl halide). The subsequent reductive elimination from the palladium center forms the new carbon-carbon bond precisely where the zinc was attached.

Table 2: Examples of Regioselective Negishi Coupling Illustrative examples of regioselective C-C bond formation using a substituted phenylzinc reagent.

Phenylzinc ReagentCoupling PartnerCatalystProductRegioselectivity
This compoundIodobenzenePd(PPh₃)₄Methyl 3-phenylbenzoateExclusive formation at C3
This compound4-Vinyl-bromobenzenePdCl₂(dppf)Methyl 3-(4-vinylphenyl)benzoateExclusive formation at C3
This compound1-Bromo-2-naphthalenePd(OAc)₂/SPhosMethyl 3-(naphthalen-1-yl)benzoateExclusive formation at C3

Diastereoselective and Enantioselective Applications

Beyond simple bond formation, this compound can be used in reactions that control the three-dimensional arrangement of atoms (stereochemistry). This is particularly important in the synthesis of chiral molecules, which are common in biology and medicine.

Diastereoselectivity arises when a reaction can form two or more stereoisomers (diastereomers) but one is formed in preference. This often occurs when the organozinc reagent adds to a substrate that is already chiral. For example, the addition of this compound to a chiral aldehyde or ketone can result in two diastereomeric alcohol products. The inherent stereochemistry of the substrate can direct the incoming nucleophile to one face of the carbonyl group, leading to a diastereomeric excess (d.e.) of one product. This process is known as substrate-controlled diastereoselection. capes.gov.br

Enantioselectivity is achieved when a reaction creates a new chiral center and produces one enantiomer in excess of the other. youtube.com Since this compound itself is not chiral, achieving enantioselectivity in its reactions requires an external source of chirality. This is typically accomplished by using a chiral catalyst or a chiral ligand that coordinates to the metal (zinc or a transition metal catalyst) and creates a chiral environment around the reaction center. beilstein-journals.org For instance, the addition of the organozinc reagent to an achiral aldehyde can be rendered enantioselective by performing the reaction in the presence of a chiral amino alcohol or a chiral ligand complexed to the zinc.

Chiral Ligand Design for Asymmetric Induction

The key to successful enantioselective transformations using achiral organozinc reagents like this compound lies in the design and application of chiral ligands. nih.gov Asymmetric induction is the process by which a chiral entity (the ligand) influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. youtube.com

Chiral ligands are organic molecules that possess chirality and can bind to a metal atom. In the context of organozinc reactions, ligands such as chiral amino alcohols, diamines, and phosphoramidites are commonly used. beilstein-journals.org For palladium-catalyzed asymmetric cross-coupling reactions, chiral phosphine (B1218219) ligands like BINAP or Josiphos are frequently employed.

The mechanism of asymmetric induction involves the formation of a diastereomeric complex between the metal, the chiral ligand, and the substrates. youtube.com The different spatial arrangements and energy levels of these diastereomeric transition states dictate the reaction pathway. youtube.com The more stable transition state leads to the major enantiomer. The effectiveness of a chiral ligand is measured by the enantiomeric excess (e.e.) of the product.

For example, in the asymmetric addition of this compound to an aldehyde, a chiral ligand like (-)-DAIB (3-exo-(dimethylamino)isoborneol) can coordinate to the zinc atom. This coordination creates a sterically defined pocket that forces the aldehyde to approach from a specific direction, resulting in the preferential formation of either the (R) or (S) alcohol product. The design of the ligand—its backbone, steric bulk, and coordinating atoms—is critical for achieving high levels of enantioselectivity. beilstein-journals.orgnih.gov

Table 3: Common Chiral Ligands for Asymmetric Synthesis with Organozinc Reagents

Ligand NameAbbreviationLigand TypeTypical Application
3-exo-(Dimethylamino)isoborneol(-)-DAIBAmino AlcoholEnantioselective addition to aldehydes
N,N-DibutylnorephedrineDBNEAmino AlcoholEnantioselective addition to aldehydes/ketones
2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAPDiphosphineAsymmetric cross-coupling, hydrogenation
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphineJosiphosDiphosphineAsymmetric cross-coupling, hydrogenation
Phosphoramidites(various)P,N LigandAsymmetric conjugate addition beilstein-journals.org

Advanced Mechanistic Studies and Spectroscopic Characterization of Organozinc Intermediates

In Situ Spectroscopic Probing of Reaction Intermediates

Real-time monitoring of chemical reactions provides a wealth of data on reaction kinetics, the formation and consumption of intermediates, and the influence of reaction conditions. For sensitive and reactive species like organozinc halides, in situ spectroscopic methods are indispensable.

In situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to by the trade name ReactIR, is a powerful technique for tracking the concentration of soluble reactants, products, and intermediates in real-time. researchgate.net By inserting a probe directly into the reaction vessel, changes in characteristic vibrational frequencies can be monitored as the reaction progresses. For the formation of 3-(Methoxycarbonyl)phenylzinc iodide from its corresponding aryl iodide, ReactIR could monitor the disappearance of the C-I vibrational modes and the appearance of new bands associated with the C-Zn bond and changes in the aromatic ring and ester carbonyl stretching frequencies due to the new metallic substituent. This provides valuable information on reaction initiation, conversion rates, and the potential formation of transient intermediates. researchgate.netacs.org

In the gas phase, Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, coupled with mass spectrometry, offers detailed structural information on isolated ions. nih.govwikipedia.org This technique involves irradiating mass-selected ions with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to fragmentation. wikipedia.orgnih.gov By plotting the fragmentation yield against the laser wavelength, a vibrational spectrum of the ion is obtained. wikipedia.orgwiley.com For the [3-(Methoxycarbonyl)phenylzinc]+ cation, IRMPD could definitively characterize the coordination environment of the zinc atom and the binding interactions of the methoxycarbonyl group. nih.gov While specific IRMPD studies on this compound are not prevalent in the literature, the technique has been successfully applied to other organozinc cations and metal-ligand complexes, demonstrating its utility in distinguishing between isomers and conformers in the gas phase. nih.govnih.govresearchgate.net

Table 1: Representative Infrared Frequencies for Monitoring Organozinc Formation

Functional GroupTypical Wavenumber (cm⁻¹)Change upon Forming R-ZnI
C=O Stretch (Ester)1720-1700Potential shift due to electronic effects of ZnI
C-O Stretch (Ester)1300-1100Minor shifts expected
Aromatic C=C Stretch1600-1450Perturbation upon metallation
C-I Stretch600-500Disappearance
C-Zn Stretch~400-300Appearance

Note: This table presents expected trends. Specific values for this compound require experimental measurement.

NMR spectroscopy is a cornerstone for the structural analysis of organometallic compounds in solution. For organozinc halides like this compound, NMR can confirm the structure and provide insight into solution-state equilibria. In solution, organozinc halides exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orgwikipedia.org

2 RZnX ⇌ R₂Zn + ZnX₂

¹H and ¹³C NMR can be used to study this equilibrium. nih.gov The chemical shifts of the aromatic protons and carbons in this compound would be significantly different from those in the starting material, methyl 3-iodobenzoate (B1234465), reflecting the change in the electronic environment upon insertion of the zinc atom. The presence of multiple species in the Schlenk equilibrium can sometimes be observed directly by NMR at low temperatures, or their time-averaged signals can be analyzed to understand the position of the equilibrium. wiley.com For instance, ¹³C NMR studies have been instrumental in demonstrating the presence of promoted Schlenk equilibria upon the addition of certain additives. nih.gov

Table 2: Hypothetical ¹H NMR Chemical Shifts (ppm) in THF-d₈

Proton PositionMethyl 3-iodobenzoate (Starting Material)This compound (Product)
H-2~8.3Shifted (e.g., ~8.1)
H-4~8.0Shifted (e.g., ~7.8)
H-5 (t)~7.3Shifted (e.g., ~7.2)
H-6~7.9Shifted (e.g., ~7.7)
-OCH₃~3.9Minor shift (e.g., ~3.85)

Note: This table is illustrative, based on general principles of metallation. Actual chemical shifts for this compound require experimental determination.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of a specific atom (in this case, zinc) in non-crystalline samples, including solutions. nih.govchemrxiv.org This makes it ideal for studying the coordination environment of organozinc intermediates as they exist in the reaction medium. acs.orgacs.org XAS measurements, particularly the X-ray Absorption Near Edge Structure (XANES) region, are sensitive to the oxidation state and coordination geometry of the absorbing atom. chemrxiv.orgresearchgate.net Recent studies combining XAS with computational methods have successfully characterized the solvation dynamics of species like ZnCl₂, ZnMeCl, and ZnMe₂ in THF, revealing a distribution of solvation states. nih.govacs.org Such an approach applied to a solution of this compound could determine the average number of solvent molecules coordinated to the zinc center and the Zn-C, Zn-I, and Zn-O bond lengths, providing a detailed picture of the dominant species in solution. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as an invaluable tool for identifying organometallic species in solution. nih.govuvic.ca Because it is a soft ionization technique, it can transfer ions from solution to the gas phase with minimal fragmentation, allowing for the characterization of complex equilibria. For solutions of this compound, ESI-MS would be expected to detect various anionic "ate" complexes, which are often the key reactive species in cross-coupling reactions. researchgate.net Analysis in the negative ion mode could reveal species such as [RZnI(Cl)]⁻ (if chloride salts are present), [RZnI₂]⁻, and polynuclear zincates like [R₂Zn₂I₃]⁻ (where R = 3-(methoxycarbonyl)phenyl). researchgate.net These studies provide crucial information on how additives, such as lithium salts, influence the aggregation state and speciation of the organozinc reagent, which in turn affects its reactivity. nih.gov

Table 3: Plausible Ions for this compound (R-ZnI) in ESI-MS

Ion FormulaDescriptionExpected m/z (for ¹²⁷I, ⁶⁴Zn)
[RZnI₂]⁻Mono-aryl dizincate447
[R₂ZnI]⁻Di-aryl zincate425
[R₂Zn₂I₃]⁻Dinuclear zincate745

Note: R = 3-(methoxycarbonyl)phenyl. The listed m/z values are for the most abundant isotopes and are illustrative. Actual spectra would show isotopic patterns for Zn and C.

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced microscopy technique that measures the decay rate of fluorescence from a probe molecule. chemrxiv.orgnih.gov This lifetime is sensitive to the probe's local environment, including viscosity, polarity, and the presence of quenchers. chemrxiv.orgacs.org In the context of organometallic chemistry, FLIM is an emerging tool for understanding reactions occurring at surfaces or in heterogeneous mixtures. nih.govacs.org For the formation of this compound, which involves the reaction of an organohalide with solid zinc metal, FLIM could be used to visualize the reaction environment at the zinc surface. nih.gov By using fluorescently tagged reactants or observing changes in the fluorescence of the solvent, one could gain insight into the formation of surface-bound intermediates and their subsequent solubilization. nih.govchemrxiv.org While applications of FLIM to specific organozinc reactions are still developing, it holds promise for revealing spatially resolved mechanistic information that is inaccessible by bulk measurement techniques. acs.org

Elucidation of Reaction Mechanisms

Understanding the detailed mechanism of reactions involving this compound is key to controlling selectivity and improving yields. This is particularly true for its application in palladium- or nickel-catalyzed Negishi cross-coupling reactions. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism for a Negishi coupling involves a catalytic cycle with three primary steps:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide). wikipedia.orgwikipedia.orglibretexts.org This forms a high-valent metal-aryl intermediate.

Transmetalation : The organozinc reagent, this compound, transfers its organic group to the palladium or nickel center, displacing the halide on the catalyst. mit.eduresearchgate.net This is often the rate-determining step, and its kinetics can be influenced by the speciation of the organozinc reagent in solution. researchgate.net Aryl zinc species are known to be potent nucleophiles toward palladium. wikipedia.org

Reductive Elimination : The two organic groups on the metal catalyst couple and are eliminated, forming the new carbon-carbon bond of the final product. wikipedia.orgmit.edu This step regenerates the low-valent catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Mechanistic studies for related systems have employed a combination of kinetic analysis, in situ spectroscopy, and computational modeling to probe each of these steps. mit.eduorganic-chemistry.org For this compound, such studies would clarify the influence of the methoxycarbonyl group on the rate of transmetalation and identify any potential side reactions, such as β-hydride elimination if alkyl partners were used. mit.edunih.gov The formation of the organozinc reagent itself via oxidative addition of zinc metal to methyl 3-iodobenzoate is also a key mechanistic step, which can be accelerated by various activation methods. nih.govriekemetals.com Mechanistic lessons from studies on related systems show that this process involves the initial formation of surface-bound organozinc intermediates, followed by a solubilization step that can be promoted by additives like lithium chloride. nih.gov

Investigation of Rate-Determining Steps

A key reaction manifold for this compound is the Negishi cross-coupling reaction. Mechanistic investigations into this reaction typically consider three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Kinetic studies on the Negishi cross-coupling of p-tolylzinc chloride with ethyl 4-iodobenzoate, a system bearing a similar ester functionality, have shed light on the likely RDS. In this specific case, the reaction was found to be first-order with respect to the concentration of the arylzinc reagent and zero-order with respect to the aryl iodide. This kinetic profile strongly suggests that the transmetalation step , where the aryl group is transferred from zinc to the palladium center, is the rate-determining step of the reaction.

This finding has significant implications for reactions involving this compound. The electronic nature of the substituent on the phenyl ring of the organozinc reagent can influence the rate of transmetalation. The methoxycarbonyl group at the meta position is an electron-withdrawing group, which can modulate the nucleophilicity of the phenyl ring and, consequently, the rate of its transfer to the palladium catalyst.

Furthermore, the nature of the halide associated with the organozinc species plays a critical role. Research has shown that phenylzinc reagents prepared from zinc iodide (PhZnI) exhibit higher reaction rates in palladium-catalyzed cross-coupling reactions compared to their chloride (PhZnCl) or bromide (PhZnBr) counterparts. This enhanced reactivity is attributed to a longer and more polarized Zn-C bond in the iodide species, which facilitates the transmetalation process. This suggests that this compound is likely a more reactive coupling partner than the corresponding chloride or bromide derivatives.

Kinetic Data for a Model Negishi Cross-Coupling Reaction
ReactantReaction OrderImplication for this compound
Arylzinc ReagentFirst-OrderThe concentration of this compound directly influences the reaction rate.
Aryl HalideZero-OrderThe rate is independent of the aryl halide concentration, pointing away from oxidative addition as the sole rate-determining step.

Understanding the Impact of Aggregation States on Reactivity

Organozinc reagents rarely exist as simple monomers in solution. Instead, they are known to form various aggregates, and the specific nature of these aggregates can have a profound effect on their reactivity. The equilibrium between different aggregation states is influenced by several factors, including the solvent, the concentration of the organozinc reagent, and the presence of additives such as lithium halides. This aggregation behavior is a key aspect of the Schlenk equilibrium.

For arylzinc halides like this compound, the solution structure is likely a complex mixture of monomeric, dimeric, and potentially higher-order species, which are in dynamic equilibrium. These can include species such as the monomer RZnI, the dimer (RZnI)₂, and mixed aggregates with solvent molecules or salts.

Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for probing these aggregation states. By gently transferring ions from the solution phase to the gas phase, ESI-MS allows for the direct observation of various organozinc aggregates. Studies on related organozinc systems have revealed the presence of various charged species, providing snapshots of the complex equilibria occurring in solution.

The methoxycarbonyl group in this compound can also influence its aggregation state. The ester functionality introduces a potential intramolecular coordinating site. The oxygen atoms of the carbonyl group could, in principle, coordinate to the zinc center of another molecule, leading to the formation of specific types of aggregates. However, the meta-position of this group may lessen the steric hindrance compared to an ortho-substituent, potentially influencing the geometry and stability of the resulting aggregates. The electronic-withdrawing nature of the ester group will also impact the Lewis acidity of the zinc center, which in turn affects its tendency to aggregate.

Factors Influencing Aggregation of Arylzinc Iodides
FactorEffect on AggregationPotential Impact on Reactivity of this compound
SolventCoordinating solvents (e.g., THF) can break down larger aggregates.Enhanced reactivity in THF due to stabilization of more reactive, lower-order species.
ConcentrationHigher concentrations generally favor the formation of larger aggregates.Reaction rates may not scale linearly with concentration due to changes in the predominant aggregation state.
SubstituentsElectron-withdrawing groups can affect the Lewis acidity of zinc and potential for intramolecular coordination.The methoxycarbonyl group likely influences the specific nature and reactivity of the aggregates formed.

Computational Chemistry and Theoretical Modeling of 3 Methoxycarbonyl Phenylzinc Iodide Reactivity

Modeling of Ligand Coordination and Its Effects on Reactivity

The reactivity of 3-(Methoxycarbonyl)phenylzinc iodide is not only influenced by the solvent but also by the presence of other ligands, such as those on a palladium catalyst in a Negishi coupling. Computational modeling can be employed to study the coordination of various ligands to the zinc center or the palladium catalyst and the subsequent effects on reactivity.

For instance, the Schlenk equilibrium, which describes the disproportionation of organozinc halides into diorganozinc and zinc dihalide species, is heavily influenced by the coordinating environment. wikipedia.org

2 ArZnI ⇌ Ar₂Zn + ZnI₂

DFT calculations can predict the thermodynamics of this equilibrium in the presence of different solvents and ligands. The position of this equilibrium is critical as the different zinc species (ArZnI vs. Ar₂Zn) can exhibit different reactivities in subsequent catalytic steps. researchgate.net

Quantum Chemical Characterization of Organozinc Species

Quantum chemical calculations provide a detailed characterization of the electronic structure and bonding within the this compound molecule. Properties such as atomic charges, bond orders, and molecular orbital energies can be computed.

These calculations would likely confirm the polar nature of the carbon-zinc bond, with a partial positive charge on the zinc atom and a partial negative charge on the carbon atom of the phenyl ring. The electron-withdrawing methoxycarbonyl group would be expected to reduce the magnitude of this negative charge compared to unsubstituted phenylzinc iodide.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the reagent's reactivity. The HOMO is often associated with the nucleophilic character of the organozinc compound, and its energy level and spatial distribution can indicate the most likely site of reaction.

Synthetic Applications and Advanced Transformations Utilizing 3 Methoxycarbonyl Phenylzinc Iodide

Synthesis of Complex Polyfunctionalized Organic Molecules

The presence of both a reactive organometallic center and a stable ester functionality makes 3-(methoxycarbonyl)phenylzinc iodide an ideal building block for the synthesis of complex polyfunctionalized organic molecules. A prominent application of analogous arylzinc iodides is in the Negishi acylative cross-coupling reaction for the synthesis of chalcones. mdpi.com Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids with two aromatic rings conjugated to an α,β-unsaturated carbonyl system, a scaffold found in many biologically active compounds. mdpi.com

For instance, the reaction of (4-(methoxycarbonyl)phenyl)zinc iodide with (E)-3-(naphthalen-1-yl)acryloyl chloride yields Methyl (E)-4-(3-(naphthalen-1-yl)acryloyl)benzoate in high yield. mdpi.com This demonstrates the potential of methoxycarbonyl-substituted phenylzinc iodides to participate in complex bond formations without interference from the ester group. The robustness of this protocol suggests that this compound would be a similarly effective nucleophile for creating diverse, polyfunctionalized chalcone (B49325) derivatives and other complex molecules.

Table 1: Representative Acylative Negishi Cross-Coupling for Chalcone Synthesis This table showcases a reaction analogous to what would be expected for this compound, based on the reactivity of its positional isomer.

Arylzinc IodideCinnamoyl Chloride DerivativeProductYield (%)
(4-(Methoxycarbonyl)phenyl)zinc iodide(E)-3-(Naphthalen-1-yl)acryloyl chlorideMethyl (E)-4-(3-(naphthalen-1-yl)acryloyl)benzoate85

Methodological Advancements in Organozinc Chemistry

The use of this compound and other stabilized arylzinc iodides has contributed to methodological advancements in organozinc chemistry, particularly in the context of Negishi cross-coupling reactions. Research has focused on optimizing reaction conditions to improve yields, expand substrate scope, and enhance functional group tolerance. mdpi.com

A key advancement is the development of mild and efficient protocols for the preparation of organozinc iodides. The direct insertion of zinc into aryl iodides, sometimes catalyzed by agents like silver, provides a straightforward route to these reagents that avoids the use of more reactive and less functional-group-tolerant organometallics. mdpi.com This method allows for the preparation of arylzinc iodides bearing electron-withdrawing groups like the methoxycarbonyl group present in this compound. mdpi.com

Furthermore, advancements in catalyst systems, particularly the use of specialized phosphine (B1218219) ligands, have broadened the applicability of Negishi couplings involving arylzinc reagents. Ligands such as SPhos and XPhos, in combination with a palladium source, have shown excellent results in various Negishi cross-couplings. researchgate.net These improved catalyst systems can often achieve high turnover numbers and operate under mild conditions, making the synthesis of complex molecules more efficient and sustainable. The development of these advanced catalytic systems directly benefits the application of reagents like this compound by providing more robust and versatile methods for their use in C-C bond formation.

Table 2: Common Catalysts and Ligands for Negishi Cross-Coupling This table presents catalyst systems generally applicable to the reactions of arylzinc iodides like this compound.

Palladium SourceLigandTypical Application
Pd(OAc)₂SPhosGeneral Negishi cross-coupling
Pd(OAc)₂XPhosGeneral Negishi cross-coupling
PdCl₂(dppf)dppfAcylative cross-coupling

Future Research Trajectories in Organozinc Chemistry Pertinent to Arylzinc Iodides

Development of Sustainable and Environmentally Benign Synthetic Protocols

A primary objective in modern chemistry is the development of synthetic methods that are both sustainable and environmentally friendly. For arylzinc iodides, this involves moving away from harsh reaction conditions and stoichiometric reagents toward more atom-economical and greener processes.

Key research areas include:

Direct Insertion Methods: The direct insertion of zinc metal into aryl halides is the most atom-economical route to arylzinc reagents. researchgate.net However, this can require harsh conditions or highly activated zinc. thieme.com Future work aims to develop milder and more efficient protocols. The use of activating agents like lithium chloride has proven effective in lowering reaction temperatures and avoiding high-boiling aprotic solvents. nih.gov Similarly, silver-catalyzed zinc insertion represents a mild and efficient method for this transformation. researchgate.net

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for producing organozinc compounds. acs.org This methodology allows for better control over reaction parameters, improved safety in handling pyrophoric reagents, and easier scalability, contributing to more sustainable industrial applications. acs.org

Alternative Solvents: Research into replacing traditional organic solvents with more environmentally benign alternatives is a significant trend. The Barbier reaction, which is similar to the Grignard reaction, can be conducted in water, showcasing a move towards green chemistry. libretexts.org

Electrochemical Methods: The use of electrolysis with a sacrificial zinc anode offers another route to functionalized arylzinc halides, potentially reducing waste and harsh reagent use. thieme.com Cobalt-catalyzed processes using this approach have also been shown to be effective. organic-chemistry.org

Table 1: Comparison of Synthetic Protocols for Arylzinc Iodides

ProtocolDescriptionAdvantagesChallenges/Research FocusReference
Direct Zinc InsertionReaction of an aryl halide directly with zinc metal.High atom economy.Often requires harsh conditions or activated zinc; improving reaction mildness. thieme.com
LiCl-Mediated SynthesisDirect insertion of zinc activated by lithium chloride.Lower reaction temperatures, avoids high-boiling solvents.Understanding the precise mechanism of LiCl activation. nih.gov
Continuous Flow SynthesisReagents are continuously pumped through a reactor containing zinc.Enhanced safety, scalability, and control.Optimizing reactor design and expanding substrate scope. acs.org
Iodine-Zinc ExchangeReaction of an aryl iodide with an organozinc reagent like diethylzinc (B1219324).Can be promoted by non-metallic superbases, avoiding other metal promoters.Requires handling of pyrophoric diethylzinc. rsc.orgresearchgate.net
ElectrolysisUses a sacrificial zinc anode under nickel catalysis.Can utilize aryl chlorides and bromides.Improving efficiency and functional group tolerance. thieme.com

Exploration of Novel Catalytic Systems and Ligand Designs

The efficacy of cross-coupling reactions involving arylzinc iodides is heavily dependent on the catalyst and its associated ligands. rsc.org Future research is intensely focused on designing more active, stable, and selective catalytic systems.

Advanced Ligand Development: The evolution from simple triphenylphosphine (B44618) ligands to more sophisticated systems has revolutionized cross-coupling reactions. youtube.com

Bulky Phosphines: Sterically bulky dialkylbiarylphosphine ligands (e.g., Buchwald-type ligands) and adamantyl-based phosphines (e.g., Beller's ligand) promote the formation of highly active monoligated palladium species, enabling reactions with unreactive aryl chlorides at low catalyst loadings. youtube.comnih.gov

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines. nih.govacs.org They are strong σ-donors, and their steric properties can be finely tuned to enhance catalytic activity, particularly for coupling sterically hindered substrates. nih.gov

Alternative Metal Catalysts: While palladium remains the most common catalyst, there is growing interest in using more abundant and less expensive first-row transition metals. rsc.org Significant advances have been made in developing catalytic systems based on nickel, copper, iron, and cobalt for Negishi and other cross-coupling reactions. researchgate.netorganic-chemistry.org

Precatalyst Development: The design of stable and efficient precatalysts simplifies reaction setup and improves reproducibility. This is an active area of research aimed at making cross-coupling reactions more practical for large-scale synthesis. nih.gov

The goal is not to find a single "universal" ligand but to develop a diverse toolkit of specialized ligands, allowing chemists to select the optimal system for a specific transformation. nih.gov

Table 2: Overview of Advanced Ligands in Cross-Coupling Reactions

Ligand TypeKey FeaturesTypical ApplicationReference
Bulky Alkylphosphines (e.g., P(t-Bu)3)Electron-rich, sterically demanding.Coupling of unactivated aryl chlorides. youtube.com
Dialkylbiarylphosphines (Buchwald-type)Highly tunable steric and electronic properties, promote monoligated species.Broad applicability in various cross-couplings (Suzuki, Buchwald-Hartwig). youtube.comnih.gov
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunable, often more stable than phosphines.Coupling of sterically hindered substrates, alkyl-alkyl coupling. nih.govacs.org
Bidentate Phosphines (e.g., dppf)Chelating effect provides stability.Beneficial in coupling reactions involving alkyl Grignard reagents. youtube.com
Tripodal PhosphinesUnique coordination geometry.Efficient for Rh-catalyzed Negishi cross-coupling. acs.org

Expansion of Reaction Scope to Underexplored Bond Formations

While the Negishi cross-coupling for C-C bond formation is the hallmark reaction of organozinc reagents, future research is expanding their utility to the formation of other types of chemical bonds. mit.eduwikipedia.org This broadens the synthetic chemist's toolkit for constructing complex molecules.

C-N Bond Formation: Organozinc reagents can participate in electrophilic amination reactions. sigmaaldrich.com More novel approaches include catalyst-free, direct cross-coupling reactions between diarylzinc reagents and aryltrimethylammonium salts, which proceed via C-N bond cleavage to form new C-C bonds, offering a unique synthetic strategy. nih.gov

C-P Bond Formation: A significant development is the use of organozinc reagents for the synthesis of aryl- and heteroaryl-dichlorophosphines. nih.gov This one-pot reaction involves the reaction of an in situ generated arylzinc species with phosphorus trichloride, forming a P-C bond selectively and preventing the formation of multiple substitution products. nih.gov

C-S and C-O Bond Formation: The development of catalytic systems to facilitate the formation of carbon-sulfur and carbon-oxygen bonds using organozinc reagents is an ongoing area of interest, aiming to provide alternatives to established methods like the Buchwald-Hartwig amination. sigmaaldrich.com

Acylation Reactions: The Fukuyama coupling uses organozinc reagents to react with thioesters, forming ketones. wikipedia.org This reaction is notable for its high functional group tolerance. wikipedia.org

Table 3: Examples of Expanding Bond Formations with Organozinc Reagents

Bond FormedReaction TypeDescriptionReference
C-C (via C-N cleavage)Direct Cross-CouplingDiarylzinc couples with an aryltrimethylammonium salt, cleaving a C-N bond. nih.gov
C-PPhosphinationArylzinc reagent reacts with PCl3 to form an aryl-dichlorophosphine. nih.gov
C-C (Acylation)Fukuyama CouplingOrganozinc reagent couples with a thioester to form a ketone. wikipedia.org
C-NElectrophilic AminationReaction of an organozinc reagent with an electrophilic nitrogen source. sigmaaldrich.com

Interdisciplinary Research at the Interface of Organozinc Chemistry

The unique reactivity and high functional group tolerance of arylzinc iodides position them as valuable tools in interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and biology.

Medicinal Chemistry: The ability to construct complex, polyfunctional molecules is crucial for drug discovery. acs.org Organozinc reagents are instrumental in synthesizing novel drug candidates and biologically active compounds, where late-stage functionalization of complex scaffolds is often required. acs.orgresearchgate.net

Materials Science: The precise construction of conjugated aromatic systems is fundamental to the development of new organic electronic materials. Cross-coupling reactions involving arylzinc reagents are used to synthesize high-performance polymers and molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Chemical Biology: The development of chemoselective reactions that can proceed under mild, potentially aqueous conditions allows for the modification of biological molecules. The principles learned from organozinc chemistry could inspire new methods for bioconjugation and the chemical labeling of proteins and other biomacromolecules.

The continued development of organozinc chemistry, driven by the pursuit of sustainability, efficiency, and expanded scope, ensures that compounds like 3-(Methoxycarbonyl)phenylzinc iodide will remain at the forefront of innovation across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Methoxycarbonyl)phenylzinc iodide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via transmetalation or direct insertion of zinc into a pre-functionalized aryl iodide. For example, aryl iodides can react with activated zinc dust in anhydrous THF under inert atmospheres. Evidence from analogous organozinc reagents (e.g., phenylzinc iodide) suggests that reaction temperature (0–25°C), solvent purity, and zinc activation (e.g., via sonication or LiCl additives) critically impact yields .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Characterization involves a combination of:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify the methoxycarbonyl group and aryl-zinc bonding.
  • Titration : Quantitative analysis of active zinc content via iodometric titration.
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks.
    Cross-referencing with spectral data from similar compounds (e.g., 4-methoxyphenylzinc iodide) is recommended .

Q. What are the typical reaction partners for this reagent in cross-coupling reactions?

  • Methodological Answer : The reagent participates in Negishi and Suzuki-Miyaura couplings. It reacts efficiently with aryl halides (e.g., Pd-catalyzed couplings) and carbonyl electrophiles (e.g., enones). Steric and electronic effects of the methoxycarbonyl group may require tailored catalysts (e.g., Pd(PPh3_3)4_4 or Ni(acac)2_2) to enhance reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.